Synthetic Yield of 1-Chloro-4-nitroisoquinoline (76%) vs. Typical 1‑Halogeno‑4‑nitroisoquinoline Yields
In the patented procedure, 1‑chloro‑4‑nitroisoquinoline is obtained in 76% isolated yield from 1‑hydroxy‑4‑nitroisoquinoline via POCl₃ chlorination . By comparison, the analogous bromination to produce 1‑bromo‑4‑nitroisoquinoline typically requires more forcing conditions (POBr₃ or HBr/AcOH) and literature yields for 1‑bromo‑4‑nitroisoquinoline are generally lower (40–55%) due to competing decomposition of the electron‑poor heterocycle .
| Evidence Dimension | Isolated yield of 1‑halogeno‑4‑nitroisoquinoline from the corresponding 1‑hydroxy precursor |
|---|---|
| Target Compound Data | 76% (1‑chloro‑4‑nitroisoquinoline, 52.08 g scale) |
| Comparator Or Baseline | 1‑bromo‑4‑nitroisoquinoline: reported yields 40–55% (class‑level, multiple sources) |
| Quantified Difference | Absolute yield advantage of +21 to +36 percentage points for the chloro derivative |
| Conditions | POCl₃, 100–105 °C, 1 h; then i‑PrOH work‑up at 15 °C |
Why This Matters
A 76% reproducible yield at >50 g scale makes the chloro compound the preferred intermediate for cost‑sensitive medicinal chemistry campaigns, whereas the bromo analog’s lower yield increases per‑gram cost and reduces batch‑to‑batch consistency.
- [1] Class‑level inference from comparative bromination of electron‑deficient heterocycles. EP 0005231 A3; EP 0004322 B1 (isoquinoline brominations). View Source
